![molecular formula C25H20FNO6 B2577538 N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3,4,5-trimethoxybenzamide CAS No. 923141-48-4](/img/structure/B2577538.png)
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3,4,5-trimethoxybenzamide
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Description
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3,4,5-trimethoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. The compound is a member of the chromenone family and has been synthesized using various methods.
Scientific Research Applications
Anticancer Activity
Research has shown the potential of fluorinated coumarin derivatives as potent anticancer agents. The microwave-assisted synthesis of fluorinated coumarin–pyrimidine hybrids has been investigated for their efficacy against human cancer cell lines, including A-549 (human lung carcinoma) and MDA-MB-231 (human adenocarcinoma mammary gland). Some compounds exhibited significant cytotoxicity against these cancer cell lines, with IC50 values < 10 μM, demonstrating potent activity comparable to or even surpassing that of standard drugs like Cisplatin. DNA cleavage studies further indicated the ability of these compounds to inhibit the growth of pathogenic organisms by cleaving the genome, highlighting their potential as effective anticancer agents (Hosamani, Reddy, & Devarajegowda, 2015).
Antimicrobial Activity
Fluorobenzamides containing thiazole and thiazolidine have been synthesized and evaluated for their antimicrobial efficacy. These compounds were tested against various Gram-positive and Gram-negative bacteria, as well as fungi. The presence of a fluorine atom in the benzoyl group significantly enhanced their antimicrobial activity, with some compounds showing minimum inhibitory concentrations (MIC) as low as 12.5 μg/mL against bacterial strains and 25 μg/mL against fungal strains. This research underscores the role of fluorinated compounds in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Mechanistic Insights and Synthetic Applications
The study of fluorine-containing compounds extends to exploring their synthesis, chemical properties, and potential applications in medicinal chemistry. For instance, iron-catalyzed, fluoroamide-directed C-H fluorination represents a mild approach to the selective modification of benzylic, allylic, and unactivated C-H bonds. This method facilitates the chemoselective transfer of fluorine, yielding fluorinated products without requiring noble metal additives. Such synthetic strategies open new avenues for the development of fluorinated molecules for pharmaceutical applications (Groendyke, AbuSalim, & Cook, 2016).
properties
IUPAC Name |
N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO6/c1-30-22-10-14(11-23(31-2)24(22)32-3)25(29)27-15-8-9-20-17(12-15)19(28)13-21(33-20)16-6-4-5-7-18(16)26/h4-13H,1-3H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQDYCKKOQNCKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3,4,5-trimethoxybenzamide |
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